molecular formula C12H15F2NO3S B2441104 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235652-54-6

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2441104
CAS No.: 1235652-54-6
M. Wt: 291.31
InChI Key: WCNUABVCGDVFEN-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to a methoxypiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine can be compared with other similar compounds, such as:

  • 1-((2,6-Difluorophenyl)sulfonyl)-4-phenylpiperazine
  • 1-((2,6-Difluorophenyl)sulfonyl)-4-ethylpiperazine These compounds share the difluorophenylsulfonyl moiety but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-18-9-5-7-15(8-6-9)19(16,17)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNUABVCGDVFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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